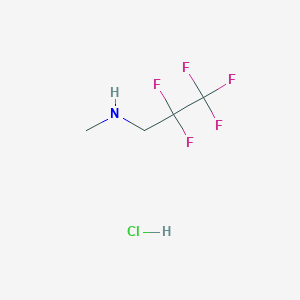
Methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride
Übersicht
Beschreibung
Methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride is a useful research compound. Its molecular formula is C4H7ClF5N and its molecular weight is 199.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride is a fluorinated amine compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.
This compound is characterized by its pentafluoropropyl group, which imparts distinct physicochemical properties. The synthesis typically involves the reaction of methylamine with 2,2,3,3,3-pentafluoropropyl chloride under controlled conditions to yield the hydrochloride salt. The fluorinated structure enhances lipophilicity and stability compared to non-fluorinated analogs.
Pharmacological Effects
- Adenosine Receptor Interactions : Research indicates that derivatives of pentafluoropropyl compounds exhibit varying affinities for adenosine receptors. For example, certain analogs have been shown to act as selective antagonists at human A3 adenosine receptors with Ki values ranging from 4.2 to 9.7 nM . This suggests potential applications in modulating physiological responses mediated by these receptors.
- Anticancer Properties : Studies have explored the anticancer potential of fluorinated compounds. This compound may influence pathways involved in cancer cell proliferation and apoptosis. For instance, Polo-like kinase 1 (Plk1), a target in cancer therapy, has been shown to be affected by structural modifications in related fluorinated compounds .
- Toxicity and Biotransformation : The mercapturic acid pathway plays a significant role in the detoxification of electrophilic compounds. This compound may undergo biotransformation via glutathione S-transferases (GSTs), leading to the formation of less toxic metabolites that can be eliminated via renal pathways .
Case Study 1: Neuroprotective Effects
In a study examining hypoxia-induced blood-spinal cord barrier breakdown in rat models, the use of pentafluoropropyl derivatives demonstrated a protective effect against radiation-induced damage. The binding of these compounds was assessed using immunohistochemistry techniques . The findings indicated that these compounds could mitigate barrier breakdown and promote neuroprotection.
Case Study 2: Antagonistic Activity at A3 Receptors
A comparative analysis involving various fluorinated derivatives highlighted that this compound exhibited notable antagonistic activity at A3 adenosine receptors. This property was evaluated through receptor binding assays and molecular docking studies . Such activity suggests potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Eigenschaften
IUPAC Name |
2,2,3,3,3-pentafluoro-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F5N.ClH/c1-10-2-3(5,6)4(7,8)9;/h10H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYABZGJUPADQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(F)(F)F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















